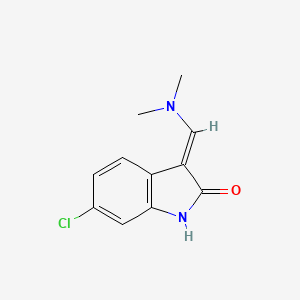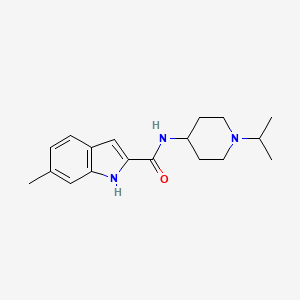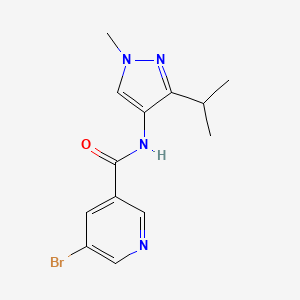![molecular formula C11H15N3O4 B6645028 6-[(4-Hydroxyoxan-4-yl)methylamino]pyridazine-3-carboxylic acid](/img/structure/B6645028.png)
6-[(4-Hydroxyoxan-4-yl)methylamino]pyridazine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[(4-Hydroxyoxan-4-yl)methylamino]pyridazine-3-carboxylic acid, also known as HOMAP, is a novel pyridazine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. HOMAP is a highly potent and selective inhibitor of a specific enzyme, which makes it a valuable tool for studying the enzyme's role in various biological processes.
作用机制
6-[(4-Hydroxyoxan-4-yl)methylamino]pyridazine-3-carboxylic acid works by inhibiting a specific enzyme called dihydroorotate dehydrogenase (DHODH), which is involved in the synthesis of pyrimidine nucleotides. By inhibiting DHODH, 6-[(4-Hydroxyoxan-4-yl)methylamino]pyridazine-3-carboxylic acid disrupts the production of DNA and RNA, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
6-[(4-Hydroxyoxan-4-yl)methylamino]pyridazine-3-carboxylic acid has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the modulation of immune responses. Additionally, 6-[(4-Hydroxyoxan-4-yl)methylamino]pyridazine-3-carboxylic acid has been found to improve cognitive function and protect neurons from damage in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using 6-[(4-Hydroxyoxan-4-yl)methylamino]pyridazine-3-carboxylic acid in lab experiments is its high potency and selectivity for DHODH, which allows for the specific inhibition of this enzyme without affecting other cellular processes. However, one limitation of using 6-[(4-Hydroxyoxan-4-yl)methylamino]pyridazine-3-carboxylic acid is its relatively low solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.
未来方向
There are several potential future directions for the research on 6-[(4-Hydroxyoxan-4-yl)methylamino]pyridazine-3-carboxylic acid, including the development of more efficient synthesis methods, the identification of new targets for 6-[(4-Hydroxyoxan-4-yl)methylamino]pyridazine-3-carboxylic acid in various diseases, and the optimization of its pharmacokinetic and pharmacodynamic properties for clinical use. Additionally, further studies are needed to elucidate the precise mechanisms underlying the biochemical and physiological effects of 6-[(4-Hydroxyoxan-4-yl)methylamino]pyridazine-3-carboxylic acid and to explore its potential applications in other fields, such as immunology and metabolic disorders.
合成方法
The synthesis of 6-[(4-Hydroxyoxan-4-yl)methylamino]pyridazine-3-carboxylic acid involves several steps, including the reaction of 4-hydroxyoxan-4-ylmethanol with 6-bromo-3-(dimethylamino)pyridazine-4-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is purified by column chromatography to obtain 6-[(4-Hydroxyoxan-4-yl)methylamino]pyridazine-3-carboxylic acid in high purity.
科学研究应用
6-[(4-Hydroxyoxan-4-yl)methylamino]pyridazine-3-carboxylic acid has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, 6-[(4-Hydroxyoxan-4-yl)methylamino]pyridazine-3-carboxylic acid has been shown to inhibit the growth of cancer cells by targeting a specific enzyme that is overexpressed in many types of cancer. In neurodegenerative diseases, 6-[(4-Hydroxyoxan-4-yl)methylamino]pyridazine-3-carboxylic acid has been found to protect neurons from damage and improve cognitive function in animal models. In infectious diseases, 6-[(4-Hydroxyoxan-4-yl)methylamino]pyridazine-3-carboxylic acid has been shown to inhibit the growth of bacteria and viruses by targeting specific enzymes that are essential for their survival.
属性
IUPAC Name |
6-[(4-hydroxyoxan-4-yl)methylamino]pyridazine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c15-10(16)8-1-2-9(14-13-8)12-7-11(17)3-5-18-6-4-11/h1-2,17H,3-7H2,(H,12,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZRGPYYCDQPFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC2=NN=C(C=C2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[1-[(1-Methylimidazole-4-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B6644963.png)

![N-[(1R,2R)-2-aminocyclohexyl]-2-phenylpropanamide](/img/structure/B6644983.png)
![3-[(2-Bromo-3-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6644985.png)


![[(3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-(1,5-dimethylpyrrol-2-yl)methanone](/img/structure/B6645006.png)
![N-methyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]-6-oxo-1H-pyridine-2-carboxamide](/img/structure/B6645007.png)



